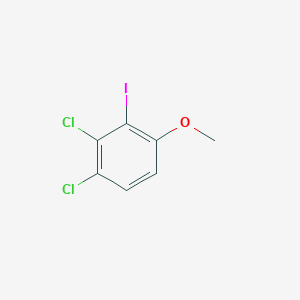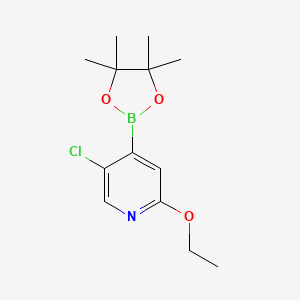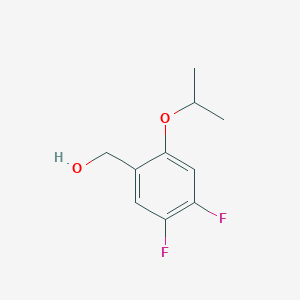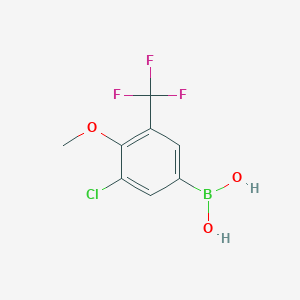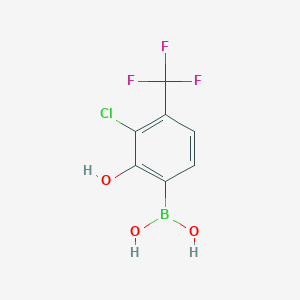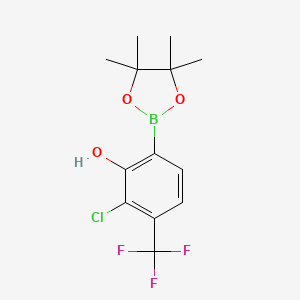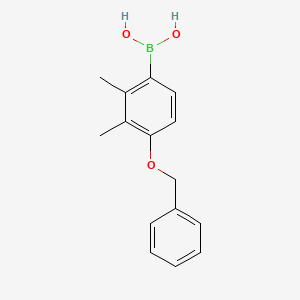
(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid” is a type of boronic acid. Boronic acids are highly valuable building blocks in organic synthesis . They are generally environmentally benign and readily prepared .
Synthesis Analysis
Boronic acids can be synthesized using various methods. One of the methods involves the protodeboronation of pinacol boronic esters . This method utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation . Another method involves the use of diboronyl esters of dialkoxyboranes as diboronic acid reagents .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. One of the most widely applied reactions is the Suzuki–Miyaura (SM) cross-coupling . This reaction involves the oxidative addition of palladium to form a new Pd–C bond . Another reaction involves the protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen
Organic Optoelectronics
Boron-dipyrromethene (BODIPY)-based materials, including those utilizing boronic acid derivatives, have emerged as promising candidates for applications in organic light-emitting diodes (OLEDs). Their structural design and synthesis offer potential as 'metal-free' infrared emitters, promoting advancements in OLED technology due to their aggregation-induced emission (AIE) properties (Squeo & Pasini, 2020).
Medicinal Chemistry
Benzoxaborole compounds, closely related to boronic acids, have found broad applications in medicinal chemistry. They have been used to design new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents, with two derivatives clinically approved for treating onychomycosis and atopic dermatitis. Their unique mechanism of action and ease of preparation make them a significant area of interest in pharmaceutical research (Nocentini, Supuran, & Winum, 2018).
Antiprotozoal Treatments
Research on boron-based drugs has identified benzoxaboroles as promising treatments for neglected tropical diseases like human African trypanosomiasis, malaria, and Chagas disease. The boron compounds' ability to interact with biochemical targets through an empty p-orbital is crucial to their therapeutic efficacy (Jacobs, Plattner, & Keenan, 2011).
Drug Design
The incorporation of boronic acids into drug discovery efforts has been increasing, with several boronic acid drugs approved by regulatory agencies. Boronic acids are valued for their potential to enhance drug potency and improve pharmacokinetic profiles, making them an important element in future drug development projects (Plescia & Moitessier, 2020).
Environmental Applications
In addition to medicinal applications, boron compounds have shown promise in environmental and industrial applications. For example, boron removal by reverse osmosis membranes in seawater desalination processes is critical for producing drinking water from seawater. Understanding the mechanisms behind boron rejection by these membranes is essential for optimizing desalination technology (Tu, Nghiem, & Chivas, 2010).
Wirkmechanismus
The mechanism of action of boronic acids involves electronically divergent processes with the metal catalyst . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3-dimethyl-4-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-11-12(2)15(9-8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXMRCUTKIIJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

